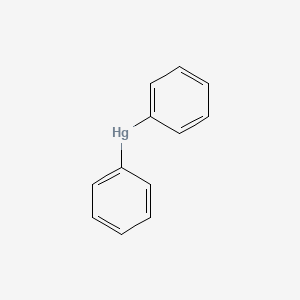

Diphenylmercury

描述

Diphenylmercury is an organomercury compound with the chemical formula ( \text{Hg(C}_6\text{H}_5\text{)}_2 ). It appears as a white solid and is known for its stability among organometallic compounds. Despite its stability, this compound is highly toxic and finds limited use due to its hazardous nature .

准备方法

Diphenylmercury can be synthesized through several routes:

Phenylmercury Acetate and Sodium Stannite: This method involves treating phenylmercury acetate with sodium stannite.

Mercuric Halides and Phenylmagnesium Bromide: This reaction involves the use of mercuric halides and phenylmagnesium bromide.

Bromobenzene and Sodium Amalgam: This method uses bromobenzene and sodium amalgam.

In an industrial setting, the preparation of this compound typically involves the reaction of mercury chloride with phenylmagnesium bromide, resulting in a white solid with a melting point of 121-123°C .

化学反应分析

Reaction with Halogens

Diphenylmercury reacts with halogens such as chlorine and bromine to form phenylmercury halides. The general reactions can be summarized as follows:

-

Chlorination :

The enthalpy change () for this reaction is approximately -58.2 kJ/mol .

-

Bromination :

The enthalpy change for this reaction is about -35.5 kJ/mol .

Reaction with Mercuric Salts

This compound can also undergo reactions with mercuric salts, leading to the formation of other organomercury compounds. For example:

The enthalpy change for this reaction is approximately -21.8 kJ/mol .

Photochemical Reactions

This compound is susceptible to photodecomposition, particularly under UV light, leading to the release of mercury and other products. The quantum yields for these reactions vary based on the conditions and the presence of sensitizers .

Radical Cation Formation

The formation of radical cations from this compound has been extensively studied using electron paramagnetic resonance (EPR) spectroscopy. The radical cation exhibits significant electron loss from the bonding region, indicating a σ-type character in its structure . This behavior contrasts with other derivatives where π-radical stabilization occurs due to substituent effects.

Thermodynamic Data

The following table summarizes some key thermodynamic data related to the reactions of this compound:

| Reaction Type | Reaction Equation | (kJ/mol) | Reference |

|---|---|---|---|

| Chlorination | -58.2 ± 2.1 | Chernick et al., 1956 | |

| Bromination | -35.5 ± 1.2 | Hartley et al., 1951 | |

| Reaction with HgI₂ | -21.8 ± 0.8 | Hartley et al., 1951 |

科学研究应用

Chemical Synthesis

Source of Phenyl Radicals

Diphenylmercury is widely utilized as a source of phenyl radicals in synthetic chemistry. These radicals are crucial in various organic reactions, including polymerization and the synthesis of complex organic molecules. The compound's ability to release phenyl radicals makes it a valuable reagent in organic synthesis.

Case Study: Radical Reactions

A study demonstrated the effective use of this compound in generating phenyl radicals for the synthesis of phenolic compounds. The reaction conditions and yields were optimized to enhance the efficiency of radical formation, showcasing its utility in synthetic pathways .

Environmental Applications

Adsorption Studies

Research has shown that this compound can be effectively removed from wastewater through adsorption techniques. A study investigated the adsorption capacity of copper sulfide adsorbents for this compound and mercuric chloride, revealing significant removal efficiencies under varying temperature conditions. The results indicated a chemisorption mechanism, which is more effective than physisorption in removing this toxic compound from contaminated water sources .

| Adsorbent | Removal Efficiency (%) | Temperature (°C) |

|---|---|---|

| Copper Sulfide | 90 | 25 |

| Copper Sulfide | 85 | 50 |

Toxicology and Biological Research

Toxicological Studies

this compound has been extensively studied for its toxic effects on biological systems. Research indicates that it can cause altered sleep patterns and ataxia in animal models, highlighting its potential neurotoxic effects . Understanding these toxicological profiles is essential for assessing risks associated with exposure to this compound.

Case Study: Protective Mechanisms Against Toxicity

A study explored the protective effects of diphenyl diselenide against methylmercury-induced toxicity, providing insights into potential antidotes for mercury poisoning. The findings suggest that this compound may play a role in understanding how to mitigate mercury toxicity in biological systems .

Materials Science

Chemical Enrichment of Mercury Isotopes

this compound has applications in the field of nuclear chemistry, particularly in the enrichment of mercury isotopes through neutron irradiation. This process involves depositing mercury activity on surfaces from irradiated solutions of this compound, enabling the study of isotopic compositions and their applications in various scientific fields .

作用机制

The mechanism of action of diphenylmercury involves the cleavage of the mercury-carbon bond, releasing phenyl radicals. These radicals can then participate in various chemical reactions. The molecular targets and pathways involved include interactions with cellular components, leading to toxic effects .

相似化合物的比较

Diphenylmercury is compared with other organomercury compounds such as:

Dimethylmercury: Known for its extreme toxicity and use as an antifungal agent.

Diethylmercury: Used in organic synthesis and known for its volatility.

Phenylmercuric Acetate: Used as a preservative and antiseptic.

This compound is unique due to its stability and the ability to generate phenyl radicals, making it valuable in specific synthetic applications .

生物活性

Diphenylmercury (C12H10Hg) is an organomercury compound notable for its biological activity and toxicity. As a mercury-containing compound, it has been studied extensively due to its potential health risks and environmental impact. This article provides a detailed exploration of the biological activity of this compound, including its toxicity mechanisms, case studies, and research findings.

This compound is characterized by the following properties:

- Molecular Formula : C12H10Hg

- Molecular Weight : 284.65 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents but poorly soluble in water

Mechanisms of Toxicity

The toxicity of this compound arises from its ability to disrupt cellular processes. The primary mechanisms include:

- Neurotoxicity : this compound can cross the blood-brain barrier, leading to neurological damage. Symptoms may include tremors, memory loss, and cognitive deficits .

- Cytotoxicity : It induces oxidative stress in cells, resulting in mitochondrial dysfunction and apoptosis .

- Endocrine Disruption : The compound has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

Toxicological Profile

The toxicological profile of this compound indicates significant health risks associated with exposure:

Case Studies

Several case studies highlight the real-world implications of this compound exposure:

- Pau-Wa-Lu Middle School Incident (2003) : A student brought elemental mercury to school, leading to widespread contamination. Although this incident primarily involved elemental mercury, it underscores the dangers of mercury compounds in educational settings. The cleanup cost exceeded $1.5 million due to extensive contamination .

- Saylor Avenue Incident (2003) : A teenager was hospitalized after prolonged exposure to elemental mercury at home. This case illustrates the potential for severe health consequences from exposure to mercury compounds, including this compound .

- Environmental Impact Studies : Research indicates that this compound can accumulate in aquatic environments, posing risks to wildlife and humans through the food chain .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Neurodevelopmental Effects : A study conducted by the European Food Safety Authority (EFSA) reported that even low-level exposure could lead to neurodevelopmental deficits in children .

- Removal from Contaminated Sites : Research on zeolite adsorption has shown potential methods for removing this compound from contaminated water sources, highlighting its persistence in the environment .

属性

IUPAC Name |

diphenylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMTUNCVVYPZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042130 | |

| Record name | Diphenylmercury(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Diphenylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-85-9 | |

| Record name | Diphenylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLMERCURY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmercury(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JF9FUI57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。